molecular formula C19H18Cl2O5 B14431456 Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate CAS No. 79093-18-8

Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate

Cat. No.: B14431456
CAS No.: 79093-18-8
M. Wt: 397.2 g/mol
InChI Key: ZUEACJPTGURULS-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound includes two phenoxy groups and a pentanoate ester, making it a complex molecule with significant herbicidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive molecules.

    Industry: Widely used in agriculture as a herbicide to control broadleaf weeds

Properties

CAS No.

79093-18-8

Molecular Formula

C19H18Cl2O5

Molecular Weight

397.2 g/mol

IUPAC Name

ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate

InChI

InChI=1S/C19H18Cl2O5/c1-3-24-19(23)11-17(22)12(2)25-14-5-7-15(8-6-14)26-18-9-4-13(20)10-16(18)21/h4-10,12H,3,11H2,1-2H3

InChI Key

ZUEACJPTGURULS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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